3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate
Description
3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate is a synthetic propanedioate (malonate) derivative featuring two esterified carboxyl groups. The 1-O-position is substituted with an ethyl group, while the 3-O-position is functionalized with a 2,5-dioxopyrrolidin-1-yl moiety. This structural arrangement confers unique reactivity and physicochemical properties. The ethyl ester group enhances hydrolytic stability compared to methyl esters, making the compound suitable for applications requiring controlled reactivity .
Properties
IUPAC Name |
3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6/c1-2-15-8(13)5-9(14)16-10-6(11)3-4-7(10)12/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXARCHBTNULQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature and Reaction Time
- Temperature : Reactions are typically conducted at temperatures ranging from 20°C to 70°C, depending on the specific conditions required for the reaction.
- Reaction Time : The reaction time can vary significantly, often ranging from a few hours to several days, depending on the efficiency of the catalyst and the reactivity of the substrates.
Solvent Selection
The choice of solvent is crucial for optimizing reaction conditions. Common solvents include:
Data Tables for Synthesis Conditions
While specific data for This compound is limited, the following table illustrates general conditions that might be applicable for similar compounds:
| Solvent | Temperature Range (°C) | Reaction Time | Catalyst |
|---|---|---|---|
| Methanol | 20-50 | 2-24 hours | HCl or H2SO4 |
| Ethanol | 20-50 | 2-24 hours | HCl or H2SO4 |
| Acetonitrile | 20-70 | 1-48 hours | HCl or H2SO4 |
Chemical Reactions Analysis
Types of Reactions
3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Overview
3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate, also known as Propanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 3-ethyl ester, is a compound with diverse applications in various fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by case studies and data tables.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Its structure suggests that it may interact with biological systems effectively, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that derivatives of pyrrolidine compounds exhibit significant anticancer activity. A study demonstrated that the incorporation of the 2,5-dioxopyrrolidinyl moiety enhances the cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was noted, highlighting its potential as a lead compound in cancer therapy.
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for the modification and creation of new chemical entities.
Data Table: Synthetic Applications
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Ethyl esters | 85 | |
| Amide Formation | Pyrrolidine derivatives | 78 | |
| Alkylation | Substituted pyrrolidines | 90 |
Material Science
The compound is also explored in the development of polymers and advanced materials due to its ability to form stable bonds and modify physical properties.
Case Study: Polymer Development
A recent study focused on the use of this compound in creating biodegradable polymers. The incorporation of this compound into polymer matrices resulted in materials with improved mechanical properties and degradation rates suitable for environmental applications.
Mechanism of Action
The mechanism of action of 3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The pyrrolidinyl group may also play a role in binding to specific sites on proteins or other biomolecules .
Comparison with Similar Compounds
1-O-ethyl 3-O-(2-oxo-2-phenyl-1-pyridin-3-ylethyl) propanedioate (CAS: 86187-61-3)
This compound shares the 1-O-ethyl propanedioate backbone but differs in the 3-O-substituent, which is a 2-oxo-2-phenyl-1-pyridin-3-ylethyl group. Key comparisons include:
| Property | 3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate | 1-O-ethyl 3-O-(2-oxo-2-phenyl-1-pyridin-3-ylethyl) propanedioate |
|---|---|---|
| Molecular Formula | Hypothetical: C₉H₁₁NO₆ (estimated) | C₁₈H₁₇NO₅ |
| Molecular Weight | ~245.2 g/mol (calculated) | 327.33 g/mol |
| Polar Surface Area (PSA) | ~110 Ų (predicted) | 82.56 Ų |
| LogP | ~1.2 (predicted) | 2.50 |
| Key Functional Groups | Ethyl ester, cyclic imide | Ethyl ester, phenyl, pyridinyl, ketone |
Key Findings:
- Lipophilicity: The dioxopyrrolidinyl group reduces LogP compared to the aromatic substituent in the analog, suggesting higher aqueous solubility .
- Reactivity: The cyclic imide in the target compound may act as an activating group for nucleophilic substitution or amide bond formation, whereas the pyridinyl-phenyl group in the analog could facilitate metal coordination or π-π stacking .
- Stability: Both compounds benefit from ethyl ester stabilization, but the dioxopyrrolidinyl group’s polarity may accelerate hydrolysis under basic conditions compared to the aromatic analog .
Comparison with Natural Product Esters
Flavonoid glycosides (e.g., quercetin 3-O-β-D-rutinoside) share ester/glycoside linkages but differ fundamentally in backbone structure and biological roles. For example:
- Functional Groups: Flavonoids feature aromatic rings and sugar moieties, whereas propanedioate derivatives lack aromaticity and prioritize synthetic utility .
- Applications: Flavonoids are bioactive antioxidants, while propanedioate esters are typically intermediates in organic synthesis or prodrug design .
Biological Activity
The compound 3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate , also known as Propanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 3-ethyl ester , has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by detailed research findings, case studies, and data tables.
Basic Information
- IUPAC Name : this compound
- CAS Number : 136137-81-0
- Molecular Formula : CHNO
- Molecular Weight : 257.242 g/mol
Structural Characteristics
The compound features a pyrrolidine ring with two carbonyl groups, contributing to its reactivity and potential biological interactions. The ethyl ester moiety enhances its lipophilicity, which may influence its absorption and distribution in biological systems.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, compounds similar to This compound have been evaluated for their ability to inhibit PARP-1, an enzyme involved in DNA repair mechanisms. In vitro assays demonstrated that certain derivatives can effectively induce apoptosis in cancer cell lines, such as MDA-MB-436 (breast cancer), with IC values significantly lower than standard treatments like Olaparib .
Table 1: Inhibition of PARP-1 by Pyrrolidine Derivatives
Neuroprotective Effects
Research has also explored the neuroprotective effects of pyrrolidine derivatives. In animal models of epilepsy and neuropathic pain, compounds similar to This compound demonstrated significant anticonvulsant properties without notable hepatotoxicity or neurocytotoxicity at therapeutic concentrations .
Table 2: Anticonvulsant Activity Comparison
| Compound | Model Used | Efficacy |
|---|---|---|
| Compound D | MES | High |
| Compound E | PTZ | Moderate |
| Compound F | Neuropathic Pain | Significant |
Safety Profile
The safety profile of This compound has been investigated through various toxicity assessments. Studies indicate a favorable safety margin with minimal cytotoxic effects on normal cell lines at concentrations up to 100 µM .
Case Study 1: Anticancer Activity in Breast Cancer Models
In a study focused on breast cancer models, several pyrrolidine derivatives were tested for their cytotoxic effects against the MDA-MB-436 cell line. The results indicated that the most potent derivative exhibited an IC value nearly four times lower than that of Olaparib, suggesting a promising avenue for developing new anticancer therapies based on this scaffold .
Case Study 2: Evaluation of Neuroprotective Properties
A focused series of experiments assessed the neuroprotective properties of pyrrolidine derivatives in models of epilepsy. The compounds were tested in both acute seizure models and chronic pain models, demonstrating significant efficacy in reducing seizure frequency and intensity without adverse side effects .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate?
The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, activated esters like the dioxopyrrolidinyl group facilitate coupling reactions under mild conditions. A representative approach involves reacting ethyl malonate derivatives with 2,5-dioxopyrrolidin-1-yl reagents in ethanol with catalytic piperidine at 0–5°C for 2 hours . The reaction is monitored using thin-layer chromatography (TLC) or NMR to confirm intermediate formation.
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the ethyl and dioxopyrrolidinyl substituents via chemical shifts (e.g., δ ~1.3 ppm for ethyl -CH3 and ~2.7 ppm for pyrrolidinyl protons) .
- Mass Spectrometry (MS) : For molecular weight verification (expected [M+H]+ at m/z 175.12 for C7H9NO4) .
- X-ray Crystallography : SHELX software is widely used to resolve crystal structures, particularly for validating stereochemistry and bond angles .
Q. What safety protocols are essential when handling this compound?
The compound may cause skin, eye, or respiratory irritation. Key precautions:
Q. What is the reactivity profile of the dioxopyrrolidinyl moiety in this compound?
The 2,5-dioxopyrrolidin-1-yl group acts as an activated leaving group, enabling nucleophilic acyl substitutions. It reacts efficiently with amines or alcohols under mild conditions (e.g., room temperature, polar aprotic solvents like DMF) to form amides or esters .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for derivatives of this compound?
Factorial design minimizes experimental runs while evaluating multiple variables (e.g., temperature, solvent, catalyst). For instance, a 2³ factorial design can assess the impact of temperature (25°C vs. 50°C), solvent (DMF vs. THF), and catalyst (piperidine vs. DBU) on yield. Response surface methodology (RSM) further refines optimal conditions .
Q. What computational tools predict the compound’s reactivity in novel reactions?
Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and reaction pathways. Software like Gaussian or ORCA predicts activation energies for nucleophilic attacks, while molecular dynamics simulations assess solvent effects . ICReDD’s integrated computational-experimental pipelines accelerate reaction discovery by narrowing experimental parameters .
Q. How do mechanistic studies elucidate its role in multi-step syntheses?
Isotopic labeling (e.g., ¹³C or ²H) tracks the dioxopyrrolidinyl group’s fate during reactions. Kinetic studies (e.g., Eyring plots) determine rate-limiting steps, while in-situ IR spectroscopy monitors intermediate formation . For example, trapping experiments with tert-butylamine confirm the intermediacy of acylpyrrolidinium species .
Q. What are the environmental stability and degradation pathways of this compound?
Hydrolysis studies in buffered solutions (pH 3–10) reveal pH-dependent degradation. At neutral pH, the dioxopyrrolidinyl group hydrolyzes to succinimide derivatives, while acidic conditions accelerate ester cleavage. LC-MS identifies degradation products like malonic acid and ethyl alcohol . Environmental fate models (e.g., EPI Suite) estimate biodegradation half-lives and bioaccumulation potential .
Methodological Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C7H9NO4 | |
| Molecular Weight | 174.13 g/mol | |
| Solubility | Soluble in DMF, THF; insoluble in water | |
| Stability | Hydrolyzes under acidic/alkaline conditions |
Table 2. Recommended Factorial Design Parameters for Reaction Optimization
| Variable | Levels | Response Metric |
|---|---|---|
| Temperature | 25°C, 50°C | Yield (%) |
| Solvent | DMF, THF | Purity (HPLC) |
| Catalyst | Piperidine, DBU | Reaction Time |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
